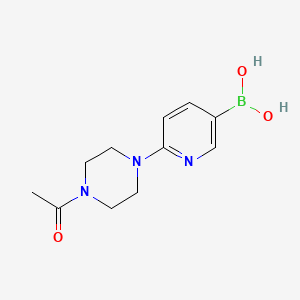
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, also known as 6APBP, is a boronic acid derivative of pyridine. It is a versatile organic compound that has found a wide range of applications in the field of organic synthesis and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the future directions of 6APBP.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Drugs: Design and Discovery
Boronic acids have seen a significant rise in their application within drug discovery, leveraging their unique properties to enhance drug potency or improve pharmacokinetics. Boronic acid drugs, including those structurally related to (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, have been approved for various therapeutic uses. The incorporation of boronic acids into medicinal chemistry has been driven by their ability to interact beneficially within biological systems, often leading to the development of novel therapeutics with enhanced efficacy and safety profiles. The FDA and Health Canada have approved several boronic acid-based drugs, highlighting the growing recognition of their therapeutic potential (Plescia & Moitessier, 2020).
Antifungal Applications
Boronic acids, including derivatives of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, have demonstrated considerable bioactivity as antifungal agents. The unique biochemical interaction of boronic acids with fungal systems allows for the development of potent antifungal treatments. For example, tavaborole, a boronic acid derivative, has been approved for the topical treatment of onychomycosis, showcasing the efficacy of boronic acids in addressing fungal infections. The antifungal mechanism of action of boronic acids is associated with their ability to inhibit protein synthesis within fungal organisms, offering a novel approach to antifungal therapy (Arvanitis, Rook, & Macreadie, 2020).
Environmental and Industrial Applications
Boronic acids, due to their unique chemical properties, have found applications beyond pharmaceuticals, extending into environmental and industrial spheres. For instance, the use of boronic acid compounds in water treatment processes, such as seawater desalination, highlights their versatility. The ability of boronic acid derivatives to remove contaminants like boron from water sources underscores their potential in addressing environmental challenges. This adaptability showcases the broad utility of boronic acids, not only in therapeutic contexts but also in applications requiring the selective binding and removal of specific substances (Tu, Nghiem, & Chivas, 2010).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds. The boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound. This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The boronic acid compound acts as a reagent in this reaction, contributing an organic group that forms a new carbon-carbon bond with the target molecule .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new organic compound through the Suzuki-Miyaura coupling reaction . This reaction is highly valuable in organic chemistry for the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Certain conditions, such as the presence of a base or a palladium catalyst, are necessary for the reaction to proceed .
Eigenschaften
IUPAC Name |
[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJIKCYCCSDIFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693422 |
Source


|
| Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1236360-37-4 |
Source


|
| Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)
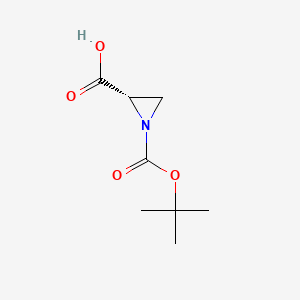
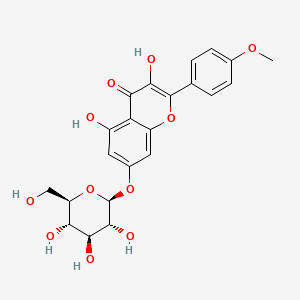
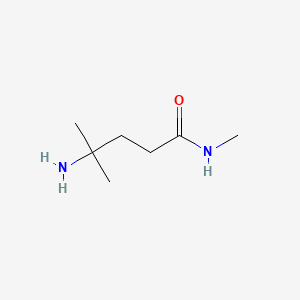
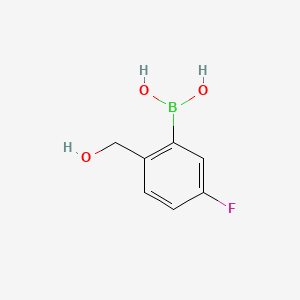
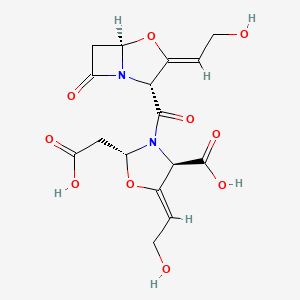
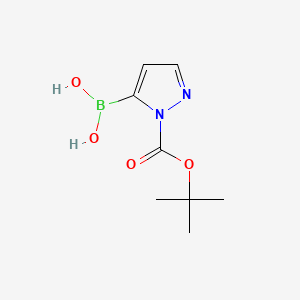
![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)
![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)



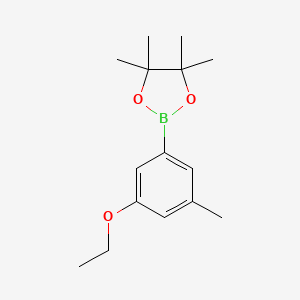
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)